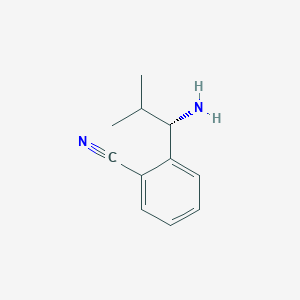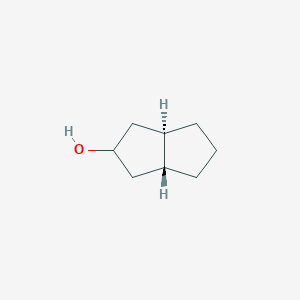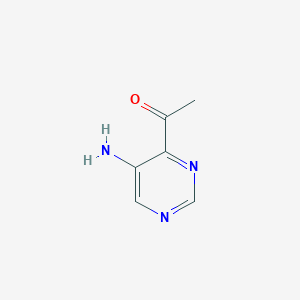
Ethyl 2-(2-methyl-5-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-methyl-5-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO4 It is an ester derivative of acetic acid and is characterized by the presence of a nitro group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nitration of ethyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 2-(2-methyl-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-5-nitrophenyl)acetic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-methyl-5-nitrophenyl)acetate depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-nitrophenyl)acetate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
Ethyl 2-(3-nitrophenyl)acetate:
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
ethyl 2-(2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-10(12(14)15)5-4-8(9)2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
YWWIDJOIASXGCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)








![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)


![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)

